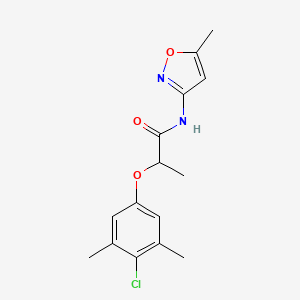
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide
描述
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide, also known as DMTD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTD is a thiosemicarbazone derivative, which has been synthesized and studied for its biological activities.
作用机制
The mechanism of action of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is not fully understood. However, it has been suggested that N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide exerts its biological activities by chelating metal ions and disrupting cellular processes. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to induce apoptosis in cancer cells and inhibit viral replication.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to induce apoptosis by activating caspase-3 and caspase-9. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to inhibit viral replication by blocking viral entry and inhibiting viral polymerase activity.
In agriculture, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have antifungal and insecticidal activities. It has been shown to inhibit fungal growth by chelating metal ions and disrupting fungal cell wall synthesis. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has also been shown to have insecticidal activity by disrupting insect nervous system function.
实验室实验的优点和局限性
One of the advantages of using N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is its versatility. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide can be used in various assays and experiments due to its multiple biological activities. Another advantage is its stability, which allows for long-term storage and use.
One of the limitations of using N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in lab experiments is its potential toxicity. N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have cytotoxic effects on certain cell types, which may limit its use in some experiments. Another limitation is its potential for metal ion chelation, which may interfere with certain assays.
未来方向
There are several future directions for the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. One direction is the optimization of the synthesis method to obtain higher yields and purity of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide. Another direction is the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in combination with other compounds for enhanced biological activity.
In medicine, future directions include the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide in the treatment of other diseases such as multiple sclerosis and Huntington's disease. In agriculture, future directions include the development of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide-based fungicides and insecticides with improved efficacy and safety.
In environmental science, future directions include the study of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide as a chelating agent for other metal ions and its potential use in the remediation of contaminated soils and water.
Conclusion:
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide is a thiosemicarbazone derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It has been shown to have anticancer, antiviral, and antimicrobial activities, as well as antifungal and insecticidal activities. While there are limitations to its use in lab experiments, there are also many future directions for its study. The versatility and stability of N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide make it a promising compound for further research and development.
科学研究应用
N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have anticancer, antiviral, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In agriculture, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been shown to have antifungal and insecticidal activities. It has been studied for its potential use as a fungicide and insecticide in crops. In environmental science, N-(2,4-dimethylphenyl)-2-(methoxyacetyl)hydrazinecarbothioamide has been studied for its potential use as a chelating agent for heavy metal ions.
属性
IUPAC Name |
1-(2,4-dimethylphenyl)-3-[(2-methoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-8-4-5-10(9(2)6-8)13-12(18)15-14-11(16)7-17-3/h4-6H,7H2,1-3H3,(H,14,16)(H2,13,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOLDFBLHBUYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)COC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-isopropylacetamide](/img/structure/B4818349.png)
![7-methoxy-N-[3-(1-piperidinyl)propyl]-1-benzofuran-2-carboxamide](/img/structure/B4818354.png)
![2-(methylthio)-4-(4-morpholinyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4818359.png)

![2-(1-adamantyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B4818374.png)

![N-[2-(cyclohexylthio)ethyl]-4-biphenylcarboxamide](/img/structure/B4818385.png)
![N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-4-[oxo(phenyl)acetyl]benzamide](/img/structure/B4818389.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B4818392.png)


![2,5-dihydroxy-N'-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}benzohydrazide](/img/structure/B4818430.png)
